molecular formula C29H26ClN3O4 B11561258 N-(3-Chlorophenyl)-2-{N'-[(Z)-{3-ethoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}acetamide

N-(3-Chlorophenyl)-2-{N'-[(Z)-{3-ethoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}acetamide

Cat. No.: B11561258
M. Wt: 516.0 g/mol
InChI Key: KYGNAGRKJLOFPR-MNBJERMJSA-N
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Description

“N-(3-Chlorophenyl)-2-{N’-[(Z)-{3-ethoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}acetamide” is a complex organic compound that belongs to the class of hydrazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-Chlorophenyl)-2-{N’-[(Z)-{3-ethoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}acetamide” typically involves the following steps:

    Formation of the hydrazine derivative: This step involves the reaction of 3-chlorophenylhydrazine with an appropriate acylating agent to form the hydrazine derivative.

    Condensation reaction: The hydrazine derivative is then reacted with 3-ethoxy-4-[(naphthalen-1-YL)methoxy]benzaldehyde under specific conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-2-{N’-[(Z)-{3-ethoxy-4-[(phenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}acetamide
  • N-(3-Chlorophenyl)-2-{N’-[(Z)-{3-ethoxy-4-[(benzyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}acetamide

Uniqueness

The uniqueness of “N-(3-Chlorophenyl)-2-{N’-[(Z)-{3-ethoxy-4-[(naphthalen-1-YL)methoxy]phenyl}methylidene]hydrazinecarbonyl}acetamide” lies in its specific structural features, such as the presence of the naphthalen-1-yl group, which may confer unique biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C29H26ClN3O4

Molecular Weight

516.0 g/mol

IUPAC Name

N-(3-chlorophenyl)-N'-[(Z)-[3-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]propanediamide

InChI

InChI=1S/C29H26ClN3O4/c1-2-36-27-15-20(18-31-33-29(35)17-28(34)32-24-11-6-10-23(30)16-24)13-14-26(27)37-19-22-9-5-8-21-7-3-4-12-25(21)22/h3-16,18H,2,17,19H2,1H3,(H,32,34)(H,33,35)/b31-18-

InChI Key

KYGNAGRKJLOFPR-MNBJERMJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N\NC(=O)CC(=O)NC2=CC(=CC=C2)Cl)OCC3=CC=CC4=CC=CC=C43

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CC(=O)NC2=CC(=CC=C2)Cl)OCC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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